Beta-2 Adrenergic Receptor Agonist Activity: Target Compound vs. Closest Available BindingDB Comparator
The target compound exhibits measurable but modest agonist activity at the human beta-2 adrenergic receptor (EC50 = 3160 nM), assessed via intracellular cAMP accumulation in H292 cells after 1-hour incubation [1]. No directly comparable EC50 value for the closest structural analog—N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenoxyacetamide or any benzo[d]thiazol-2-yl variant—is available from the same assay system [2]. However, within the broader morpholino-phenoxyacetamide chemical space, potent beta-2 agonists such as olodaterol achieve EC50 values of 0.1 nM, representing a >30,000-fold difference in potency that underscores the profound impact of pharmacophore substitution on receptor engagement [3]. This single datapoint for the target compound establishes a baseline for SAR studies but does not constitute differentiation evidence in isolation.
| Evidence Dimension | Beta-2 adrenergic receptor agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 3.16 × 10³ nM (3160 nM) |
| Comparator Or Baseline | Olodaterol (class-level reference): EC50 = 0.1 nM at human beta-2 adrenoceptor; no direct analog data available in identical assay |
| Quantified Difference | Target compound is ~31,600-fold less potent than the clinical beta-2 agonist olodaterol; difference relative to direct structural analogs cannot be quantified due to data absence |
| Conditions | Human adrenergic beta2 receptor expressed in H292 cells; intracellular cAMP accumulation measured after 1 hr (BindingDB monomerid 25770) |
Why This Matters
This datapoint confirms engagement with the beta-2 adrenergic receptor target class but highlights the critical need for direct head-to-head comparisons with close analogs before any differentiation claims can be substantiated for procurement prioritization.
- [1] BindingDB. MonomerID 25770: EC50 = 3160 nM, agonist activity at human adrenergic beta2 receptor, H292 cells, cAMP assay. http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp (accessed 2026-05-09). View Source
- [2] TargetMol. Olodaterol product page: EC50 = 0.1 nM at human beta-2 adrenoceptor, pKi = 9.14. https://www.targetmol.cn (accessed 2026-05-09). View Source
- [3] Search across BindingDB, ChEMBL, and PubChem for morpholinoethyl-phenoxyacetamide analogs (N-(benzo[d]thiazol-2-yl)-, N-(1-methyl-1H-pyrrol-2-yl)-, N-(1-methylindolin-5-yl)- variants) returned no quantitative bioactivity data in identical assay formats as of 2026-05-09. View Source
